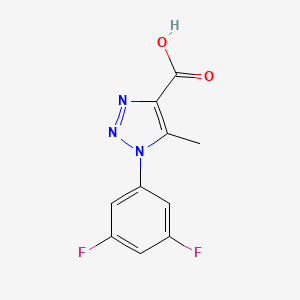
1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a methyl group at the 5-position and a 3,5-difluorophenyl group at the 1-position. Additionally, a carboxylic acid group is attached to the 4-position of the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the 3,5-difluorophenyl group, and the carboxylic acid group. The fluorine atoms on the phenyl ring would likely have an impact on the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxylic acid group could react with bases or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic. The fluorine atoms on the phenyl ring could also influence the compound’s reactivity .Scientific Research Applications
Antimicrobial Activity
- Substituted 1,2,3-triazoles, similar in structure to 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and shown to exhibit antimicrobial activity. These compounds were synthesized through 1,3-dipolar cycloaddition reactions and screened for their effectiveness against various microbes (Holla et al., 2005).
Chemical Synthesis and Applications
- Methods for the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, structurally related to the compound , have been developed. These derivatives serve as important intermediates in drug synthesis and demonstrate the utility of triazole compounds in chemical synthesis (Liu et al., 2015).
Synthesis of Peptidomimetics
- 5-Amino-1,2,3-triazole-4-carboxylic acid, structurally similar to the compound of interest, has been utilized in the synthesis of triazole-based scaffolds for peptidomimetics. This includes applications in creating biologically active compounds, highlighting the significance of triazole derivatives in medicinal chemistry (Ferrini et al., 2015).
Corrosion Inhibition
- Triazole derivatives have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. This research indicates the potential application of 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and similar compounds in corrosion prevention (Lagrenée et al., 2002).
Anticancer Activity
- Certain 1H-1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer activity. This suggests the potential for exploring 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in oncological research (Dong & Wu, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3,5-difluorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXOWFGDANGULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



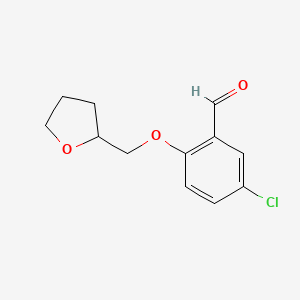
![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)

![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)
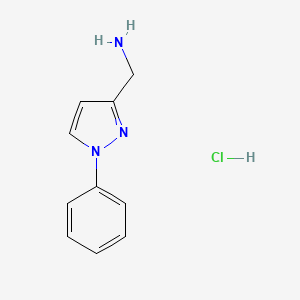
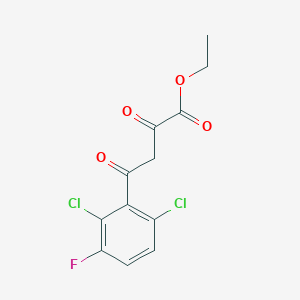
![4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1417229.png)
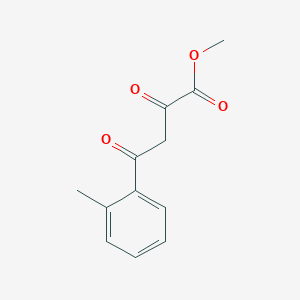
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)
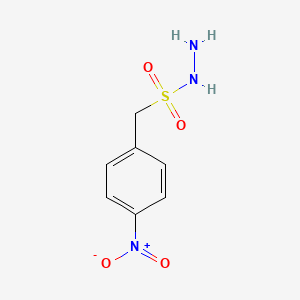
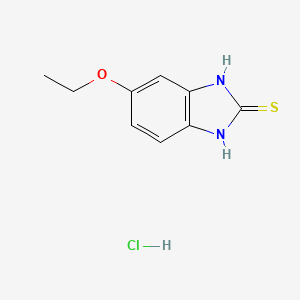
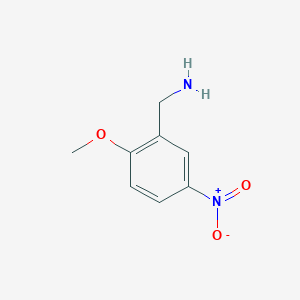
amine](/img/structure/B1417242.png)